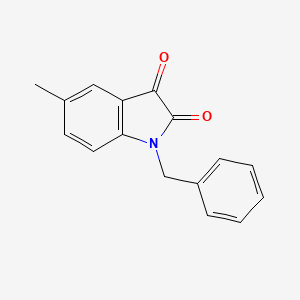

1-benzyl-5-methylindoline-2,3-dione

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-benzyl-5-methylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-7-8-14-13(9-11)15(18)16(19)17(14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYHRKXFEWQHDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366959 | |

| Record name | 1H-Indole-2,3-dione, 5-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99448-75-6 | |

| Record name | 1H-Indole-2,3-dione, 5-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 Benzyl 5 Methylindoline 2,3 Dione

Reactions at the Dicarbonyl (C2, C3) Moiety

The adjacent ketone (C2) and lactam (C3) carbonyl groups are the primary sites of chemical transformations, engaging in a variety of nucleophilic additions, condensations, and rearrangements.

Nucleophilic Additions and Condensations at C3 (e.g., Schiff Base Formation)

The C3 carbonyl group of 1-benzyl-5-methylindoline-2,3-dione exhibits pronounced electrophilicity, making it highly susceptible to nucleophilic attack. A prominent example of this reactivity is the condensation reaction with primary amines or hydrazides to form Schiff bases. These reactions are typically catalyzed by a few drops of acetic acid in a solvent like ethanol (B145695). rhhz.net

The synthesis of Schiff bases from N-benzylisatin derivatives has been explored for the development of new therapeutic agents. sysrevpharm.orgnih.gov For instance, reacting N-benzylisatin with various amines, such as sulfanilamide (B372717) and 4-methyl sulfonyl aniline (B41778), yields the corresponding C3-imino derivatives. sysrevpharm.org Similarly, condensation with aniline derivatives followed by N-benzylation is a viable route to N-arylmethyl substituted indole (B1671886) derivatives. nih.gov The formation of these imines is a critical step in the synthesis of compounds with potential antiplatelet and antimicrobial activities. sysrevpharm.orgnih.gov

Table 1: Examples of Schiff Base Formation with N-Benzylisatin Derivatives

| Reactant 1 (Isatin Derivative) | Reactant 2 (Amine/Hydrazide) | Product Type | Reference |

| N-Benzylisatin | Substituted Anilines | 3-(Arylimino)indolin-2-ones | nih.gov |

| N-Benzylisatin | Sulfanilamide | Schiff Base | sysrevpharm.org |

| N-Benzylisatin | 4-Methyl sulphonyl aniline | Schiff Base | sysrevpharm.org |

| 5-Substituted Isatins | Various Amines/Hydrazides | Schiff Bases | rhhz.net |

| Isatin (B1672199) Derivatives | Nalidixic acid carbohydrazide | Schiff Bases | nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

Reactivity at the C2 Carbonyl Group

While the C3 carbonyl is generally more reactive towards nucleophiles, the C2-carbonyl (an amide) can also participate in chemical transformations, often leading to the formation of heterocyclic systems or reduced products. Reductive coupling reactions, for example, can target the C2 carbonyl. In a general procedure involving isatins, a reductive C-S or C-N coupling can occur. For instance, 1-benzylindoline-2,3-dione reacts with nucleophiles like thiols in the presence of a reducing agent (e.g., dimethylsilane (B7800572) hydrochloride in HFIP) to yield 3-substituted-2-oxoindoline derivatives, demonstrating a transformation at the C3 position while the C2 carbonyl is reduced to a methylene (B1212753) group in the process. rsc.org

More complex reactions can involve the C2-carbonyl in rearrangements or cyclizations. Though specific examples for this compound are not detailed in the provided context, the general reactivity of the isatin core suggests possibilities for ring-opening and subsequent recyclization reactions under specific conditions.

Aldol (B89426) Condensation Reactions

The C3 keto-group of this compound can react with enolizable ketones or other carbon nucleophiles in aldol-type condensation reactions. These reactions are crucial for creating a new carbon-carbon bond at the C3 position, leading to the formation of 3-substituted-3-hydroxy-2-oxindoles, which are valuable precursors for pharmaceuticals. google.com

A variety of catalysts, including organocatalysts and metal complexes, have been employed to achieve high yields and stereoselectivity in these reactions. beilstein-journals.org For example, the reaction between N-benzyl-5-bromoisatin and 1-cyclohexyl-2-phenylethanone (B1351086) has been reported. beilstein-journals.org Another key transformation is the Henry reaction, an aldol-type addition of a nitroalkane. The reaction of 1-benzyl-5-chloroindoline-2,3-dione with nitromethane, using water as a solvent, yields the corresponding 3-hydroxy-3-nitromethylindolin-2-one adduct. google.com The Morita-Baylis-Hillman (MBH) reaction is another variant, where isatin derivatives react with activated alkenes like methyl acrylate (B77674) to form 3-hydroxy-3-substituted-2-oxindoles. researchgate.net

Table 2: Aldol and Related Condensation Reactions of N-Substituted Isatins

| Isatin Derivative | Reagent | Reaction Type | Product | Catalyst/Conditions | Reference |

| N-Benzyl-5-bromoisatin | 1-Cyclohexyl-2-phenylethanone | Aldol Reaction | 3-Hydroxy-2-oxindole derivative | (Thio)urea organocatalyst | beilstein-journals.org |

| 1-Benzyl-5-chloroindoline-2,3-dione | Nitromethane | Henry Reaction | 3-Hydroxy-3-nitromethylindolin-2-one | Water, 30°C | google.com |

| Isatin Derivatives | Methyl Acrylate | Morita-Baylis-Hillman | 3-Hydroxy-3-(2-methoxy-2-oxoethyl)indolin-2-one | Cu/Mn-IDA, ChCl/urea | researchgate.net |

| Isatins | Enolizable Ketones | Aldol Reaction | 3-Substituted 3-hydroxyoxindoles | Organocatalysts | beilstein-journals.org |

This table is generated based on data from the text and is for illustrative purposes.

Reactivity at the Indole Nitrogen (N1) for Further Functionalization

The N1 position of the indoline-2,3-dione scaffold is a key site for introducing substituents that can significantly modulate the molecule's biological and chemical properties.

Introduction of Additional Substituents via N-Alkylation

While the subject compound is already N-benzylated, the general reactivity of the isatin scaffold at the N1 position is noteworthy. N-alkylation of isatin and its derivatives is a common strategy to create diverse compound libraries. nih.gov This reaction typically proceeds by generating the isatin anion with a base (e.g., K₂CO₃, NaH) followed by treatment with an alkylating agent like an alkyl or benzyl (B1604629) halide. nih.govrhhz.net Microwave-assisted methods have been shown to accelerate these reactions, improve yields, and reduce solvent usage. nih.gov

For compounds that are already N-substituted, such as this compound, further functionalization would involve reactions on the existing benzyl group or reactions at other positions on the indole ring, such as the C5 or C6 positions. For instance, regioselective C6-alkylation of N-benzyl indoles has been achieved using p-quinone methides catalyzed by indium(III). acs.org

Formation of Nitrogen-Containing Heterocyclic Rings on N1

The N1 position and its substituent can be involved in intramolecular cyclization reactions to form new heterocyclic rings fused to the indole core. While specific examples starting directly from this compound are less common, related transformations highlight the potential. For instance, aldehyde-assisted oxidative cascade annulations of indolecarbaldehydes with alkynes can lead to complex polycyclic structures like cyclopenta[b]indol-1(4H)-one and spirooxindole derivatives, demonstrating the versatility of the indole nitrogen in facilitating complex ring formations. acs.org The synthesis of such fused systems often involves multiple steps where the N1-substituent plays a crucial role in directing the cyclization or influencing the electronic nature of the indole ring system.

Reactivity at the Aromatic Ring System (C5-Methyl Group and other positions)

The aromatic ring of the this compound scaffold, which is part of the isatin core, is susceptible to electrophilic attack. The substituents on this ring, including the C5-methyl group, influence the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution Reactions

The isatin ring system is generally considered electron-deficient due to the presence of two carbonyl groups. However, the C5-methyl group is an activating group, meaning it donates electron density to the aromatic ring, making it more susceptible to electrophilic aromatic substitution. libretexts.org This activating nature directs incoming electrophiles primarily to the ortho and para positions relative to the methyl group. In the case of 5-methylisatin (B515603) derivatives, this would correspond to the C4 and C6 positions. However, the C6 position is generally favored for substitution.

Research on isatin and its derivatives has demonstrated that substitution at the C5 position is preferable to C6 substitution for enhancing certain biological activities. nih.gov This highlights the importance of understanding the regioselectivity of electrophilic substitution in the synthesis of new functionalized molecules.

Functionalization of the C5-Methyl Group

The C5-methyl group itself can be a site for chemical modification. While direct functionalization of the methyl group on this compound is not extensively documented in the provided search results, the reactivity of methyl groups on aromatic rings is well-established. These reactions typically involve radical or oxidative pathways.

For example, methyl groups on aromatic rings can undergo oxidation to form hydroxymethyl, formyl, or carboxyl groups. nih.gov This transformation often requires strong oxidizing agents. In a different context, the oxidation of 5-methylcytosine (B146107) in DNA, which also features a methyl group on a heterocyclic ring, proceeds through 5-hydroxymethyl and 5-formyl intermediates. nih.gov This suggests that similar oxidative transformations could be possible for the C5-methyl group of this compound under appropriate conditions.

Cycloaddition Reactions Involving the Indoline-2,3-dione Scaffold

The isatin scaffold is a valuable building block in the synthesis of complex heterocyclic systems, particularly through cycloaddition reactions. The C3-carbonyl group is highly electrophilic and readily participates in reactions with various nucleophiles and dipoles.

1,3-Dipolar Cycloadditions for Diverse Heterocycle Synthesis

1,3-dipolar cycloaddition reactions are powerful tools for constructing five-membered heterocyclic rings. The isatin moiety, particularly the C3-carbonyl group, can act as a dipolarophile, reacting with 1,3-dipoles to generate spirooxindole derivatives. These spiro compounds, where a new ring system is attached at the C3 position of the isatin core, are of significant interest in medicinal chemistry. nih.gov

Multicomponent reactions involving isatin derivatives, including those with a C5-methyl group, are commonly employed for the synthesis of spirooxindoles. researchgate.net For example, the reaction of 5-methylisatin with a β-amino amide can yield spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives. nih.gov The versatility of this approach allows for the creation of a wide array of fused spirooxindole skeletons with potential pharmaceutical applications. researchgate.net Transition metals are also utilized to catalyze the synthesis of spirooxindoles from isatins. nih.gov

Applications of Click Chemistry (e.g., Azide-Alkyne Cycloaddition)

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient method for creating complex molecules by joining smaller units. Isatin derivatives, including this compound, can be readily incorporated into larger molecular frameworks using this methodology. nih.govacs.orgresearchgate.net

This is typically achieved by first introducing either an azide (B81097) or an alkyne functionality onto the isatin scaffold. For instance, an alkyne group can be attached to the nitrogen atom (N1 position) of the isatin ring. rsc.org The resulting propargylated isatin can then react with an azide-containing molecule in the presence of a copper catalyst to form a 1,2,3-triazole-tethered isatin conjugate. nih.govacs.orgresearchgate.netnih.gov This strategy has been successfully used to synthesize a variety of isatin-containing hybrid molecules. nih.govacs.orgresearchgate.net The formation of the triazole ring is confirmed by spectroscopic methods, such as the appearance of a characteristic singlet in the proton NMR spectrum. acs.org

| Reaction Type | Reactants | Product Type | Key Features |

| 1,3-Dipolar Cycloaddition | This compound, 1,3-dipole | Spirooxindole | Formation of a new five-membered heterocyclic ring at the C3 position. |

| Azide-Alkyne Cycloaddition | Alkyne-functionalized isatin, Azide-containing molecule | 1,2,3-Triazole-tethered isatin conjugate | Highly efficient "click" reaction, often copper-catalyzed, for linking molecular fragments. nih.govacs.orgresearchgate.netnih.gov |

Rearrangement Reactions and Ring Expansion

The isatin scaffold can undergo several types of rearrangement and ring expansion reactions, leading to the formation of different heterocyclic systems. These transformations are often initiated by reaction at one of the carbonyl groups.

One notable ring expansion reaction involves the treatment of isatins with in situ generated α-aryldiazomethanes. This reaction provides a direct, metal-free route to viridicatin (B94306) alkaloids, which are substituted 4-hydroxyquinolin-2(1H)-ones. organic-chemistry.org The proposed mechanism involves the nucleophilic addition of the diazomethane (B1218177) to the C3-carbonyl of the isatin, followed by cyclization and aromatization to yield the expanded quinoline (B57606) ring system. organic-chemistry.org This one-pot reaction is regioselective and tolerates a broad range of functional groups. organic-chemistry.org

Another synthetic route involves the direct amidation of 2′-aminoacetophenones using an iodine-tert-butyl hydroperoxide (I2-TBHP) system, which proceeds through an oxidative amido cyclization to form the isatin ring. acs.org While this is a synthetic method for isatins rather than a rearrangement of the pre-formed scaffold, it highlights the intricate chemical pathways connected to this heterocyclic core.

| Reaction Name | Reagents | Product Class | Significance |

| Reaction with α-Aryldiazomethanes | α-Aryl/heteroaryldiazomethanes (in situ generated) | Viridicatin alkaloids (substituted 4-hydroxyquinolin-2(1H)-ones) | Metal-free, one-pot, regioselective ring expansion to form quinoline derivatives. organic-chemistry.org |

Multi-Component Reactions (MCRs) Utilizing this compound

This compound is a versatile substrate in multi-component reactions (MCRs), which are convergent chemical processes where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. The electrophilic C3-carbonyl group of the indoline-2,3-dione core is highly reactive, making it an excellent building block for the synthesis of complex heterocyclic structures, particularly spirooxindoles. beilstein-journals.orgbeilstein-journals.org

Several MCRs have been developed that successfully incorporate this compound. A notable example is the three-component reaction with an arylamine and cyclopentane-1,3-dione in acetic acid at room temperature, which yields novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org In an exploratory four-component reaction, 1-benzyl-5-methylisatin was reacted with p-methoxyaniline, dimethyl acetylenedicarboxylate, and cyclopentane-1,3-dione, demonstrating its utility in more complex MCRs. beilstein-journals.org

The reactivity of this compound is also demonstrated in piperidine-promoted three-component reactions involving ammonium (B1175870) acetate (B1210297) and dimedone adducts of 3-methyleneoxindoles. While derivatives with electron-withdrawing groups on the isatin ring tend to give higher yields, the 5-methyl substituted derivative still participates in the reaction, affording the corresponding dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivative in moderate yields. beilstein-journals.org The use of various isatins, including substituted ones, in MCRs with components like malononitrile (B47326) and secondary amines, further underscores the broad applicability of the isatin scaffold in constructing diverse chemical libraries. researchgate.netnih.gov

Below is a table summarizing representative MCRs involving this compound and related isatin derivatives.

| Reactants | Catalyst/Solvent | Product Type | Reference |

| 1-Benzyl-5-methylisatin, Arylamine, Cyclopentane-1,3-dione | Acetic Acid | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |

| Isatins (including 5-methyl derivative), Ammonium Acetate, Dimedone adducts | Piperidine | Dispiro[indoline-3,2'-quinoline-3',3''-indoline] | beilstein-journals.org |

| Isatins, Malononitrile, 2-hydroxy-4H-pyrimido[2,1-b] nih.govrsc.orgbenzothiazol-4-one | Water-Ethanol | Spiro[indole-3,4'-pyrano[2',3':4,5]pyrimido[2,1-b] nih.govrsc.orgbenzothiazole] | researchgate.net |

| Isatins, α-Amino Acid, Phenylpropiolic Acid Esters | Isopropanol (reflux) | Spiro[indoline-3,2'-pyrroles] | rsc.org |

Mechanistic Studies of Key Chemical Transformations

Understanding the reaction mechanisms of this compound is crucial for optimizing reaction conditions and designing novel synthetic pathways. Mechanistic studies typically focus on elucidating the reaction pathway and analyzing the kinetic and thermodynamic parameters of the transformation.

Kinetic and Thermodynamic Analysis of Reactions

Detailed kinetic and thermodynamic studies on reactions specifically involving this compound are not extensively documented in the surveyed literature. However, general principles can be applied based on studies of related isatin derivatives. Such analyses are essential for optimizing reaction conditions to maximize yield and selectivity while minimizing reaction time.

Kinetic Analysis: Kinetic studies would involve measuring reaction rates under various conditions to determine the rate law and the influence of different factors.

Concentration Dependence: The order of the reaction with respect to each reactant (the isatin, other components, and catalyst) would be determined by systematically varying their concentrations and observing the effect on the initial reaction rate.

Catalyst Screening and Loading: The efficiency of different catalysts is often compared. For the synthesis of spiro[5,8-methanoquinazoline-2,3'-indoline]-2',4-dione derivatives, various catalysts and solvents were screened, with alum in ethanol under reflux proving to be the most effective, significantly shortening the reaction time compared to iodine. nih.gov Optimization of catalyst loading is also crucial; for the synthesis of spirooxindole-pyrrolines, using 0.5 mM of p-toluenesulfonic acid (p-TSA) as a catalyst resulted in the maximum yield. mdpi.com

Temperature Effects: The reaction rate's dependence on temperature is studied to calculate the activation energy (Ea) using the Arrhenius equation. This provides insight into the energy barrier of the rate-determining step.

Thermodynamic Analysis: Thermodynamic analysis focuses on the energy changes during the reaction, determining the relative stability of reactants, intermediates, and products.

Equilibrium Constants: For reversible steps in a reaction mechanism, the equilibrium constant (Keq) can provide information about the position of the equilibrium.

Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS): These thermodynamic parameters determine the spontaneity and feasibility of a reaction. While experimental determination can be complex, computational methods are often employed to calculate these values for proposed reaction pathways. A negative ΔG indicates a spontaneous reaction. The enthalpy change (ΔH) reflects whether the reaction is exothermic or endothermic, while the entropy change (ΔS) relates to the change in disorder. In MCRs, the formation of a single, complex molecule from multiple simpler ones often leads to a decrease in entropy, which must be offset by a sufficiently negative enthalpy change for the reaction to be spontaneous.

The table below outlines the parameters typically investigated in mechanistic studies of isatin derivatives.

| Study Type | Parameters Investigated | Methods | Purpose |

| Reaction Pathway Elucidation | Intermediates, Transition States, Reaction Sequence | Control Experiments, Isotope Labeling, Spectroscopy (NMR, MS), Computational Chemistry (DFT) | To determine the step-by-step process of bond breaking and formation. |

| Kinetic Analysis | Reaction Rate, Rate Law, Activation Energy (Ea), Catalyst Efficiency | Spectroscopic Monitoring of Reactant/Product Concentration, Varying Temperature and Concentrations | To understand the speed of the reaction and the factors that influence it. |

| Thermodynamic Analysis | ΔG, ΔH, ΔS, Equilibrium Constants (Keq) | Calorimetry, Computational Chemistry | To determine the feasibility and spontaneity of the reaction and the relative stability of products. |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Benzyl 5 Methylindoline 2,3 Dione and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. For 1-benzyl-5-methylindoline-2,3-dione, this technique has been instrumental in elucidating its precise molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern its crystal packing.

Molecular Geometry and Conformation Analysis

The molecular structure of this compound, with the chemical formula C₁₆H₁₃NO₂, is characterized by an isatin (B1672199) (indole-2,3-dione) moiety linked to a benzyl (B1604629) group. iucr.org The isatin core itself is nearly flat, with a root-mean-square (r.m.s.) deviation of 0.022 Å. iucr.orgjournament.comresearchgate.net A notable feature of its conformation is the significant twist between the isatin moiety and the benzyl ring. The mean plane of the isatin group forms a dihedral angle of 74.19 (12)° with the benzyl ring. iucr.orgjournament.comresearchgate.net This orientation is comparable to related structures such as 1-benzyl-4,5,6-trimethoxyindoline-2,3-dione (73.04 (7)°) and 1-benzyl-5-fluoroindoline-2,3-dione (B8431892) (76.82 (11)°). iucr.org

The conformation around the bond connecting the isatin and benzyl groups is defined by the C1—N1—C9—C10 torsion angle, which is 98.2 (3)°, indicating an anti-clinal conformation in the crystalline state. iucr.orgresearchgate.net However, computational geometry optimization suggests a syn-clinal conformation (72.38°) in the gas phase. iucr.orgresearchgate.net This difference highlights the influence of crystal packing forces on the molecule's conformation. iucr.orgresearchgate.net The C8—N1—C9—C10 torsion angle, however, remains similar in both the crystal structure [-81.4 (3)°] and the optimized structure (-87.36°). iucr.orgresearchgate.net

A comparison between the crystal structure and the energy-minimized molecular structure reveals an r.m.s. deviation of 0.473 Å, suggesting a more pronounced twist in the crystal, which leads to a greater separation between the isatin and benzyl moieties. iucr.orgresearchgate.net

Table 1: Selected Bond Lengths and Angles for this compound

| Parameter | Crystal Structure (Å/°) | Optimized Structure (Å/°) |

| N1—C1 | 1.414 | 1.411 |

| N1—C8 | 1.370 | 1.419 |

| C8—N1—C1 | 110.60 | 110.12 |

| C8—N1—C9 | 123.4 | 122.27 |

Data sourced from IUCr Journals. iucr.org

Crystal Packing and Intermolecular Interactions (e.g., C-H...O hydrogen bonds, C-H...π interactions, π-π interactions)

The crystal structure of this compound is stabilized by a combination of intermolecular forces. iucr.orgjournament.comresearchgate.net Molecules are linked by C—H⋯O hydrogen bonds, which form C(6) chains that extend along the a-axis. iucr.orgjournament.comresearchgate.net These chains are further interconnected by C—H⋯π interactions, creating slabs that are parallel to the ab plane. iucr.orgjournament.comresearchgate.net

Table 2: Hydrogen-Bond Geometry in this compound

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C2—H2···O2i | 0.93 | 2.53 | 3.446 (3) | 169 |

| C5—H5···Cg3ii | 0.93 | 2.91 | 3.818 (3) | 165 |

Symmetry codes: (i) x+1/2, -y+1/2, z+1/2; (ii) -x, -y+1, -z+1. Cg3 is the centroid of the benzyl ring (C10–C15). Data sourced from IUCr Journals. iucr.orgresearchgate.net

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Interactions

While specific Hirshfeld surface analysis data for this compound is not detailed in the provided search results, this technique is generally used to visualize and quantify intermolecular interactions in crystals. For similar molecules, Hirshfeld analysis reveals the percentage contributions of different types of contacts. For instance, in a related brominated imidazolidine-2,4-dione derivative, the most significant interactions were H···H (51.0%), C···H/H···C (21.3%), Br···H/H···Br (12.8%), and O···H/H···O (12.4%). nih.gov In another case, for (E)-3-[(4-methylbenzylidene)amino]-5-phenylthiazolidin-2-iminium bromide, the dominant contacts were H···H (55.6%), C···H/H···C (17.9%), and Br···H/H···Br (7.0%). nih.gov This type of analysis provides a detailed fingerprint of the crystal packing environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both one-dimensional and two-dimensional NMR techniques have been applied to this compound to confirm its chemical structure.

Advanced 1D NMR (¹H, ¹³C) for Structural Assignment

The ¹H and ¹³C NMR spectra of this compound have been recorded in deuterated chloroform (B151607) (CDCl₃). iucr.org

¹H NMR: The proton NMR spectrum displays characteristic signals that correspond to the different protons in the molecule. iucr.org A singlet at 7.44 ppm is assigned to the proton at the 4-position of the isatin ring. iucr.org A multiplet between 7.39 and 7.29 ppm integrates to six protons, corresponding to the five protons of the benzyl ring and the proton at the 6-position of the isatin ring. iucr.org A doublet at 6.68 ppm (J = 8.0 Hz) is attributed to the proton at the 7-position of the isatin ring. iucr.org The two benzylic protons appear as a singlet at 4.93 ppm, and the three protons of the methyl group resonate as a singlet at 2.32 ppm. iucr.org

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. iucr.org The two carbonyl carbons of the dione (B5365651) moiety appear at 183.5 and 158.4 ppm. iucr.org The aromatic carbons resonate in the range of 110.8 to 148.5 ppm. iucr.org The benzylic carbon gives a signal at 44.0 ppm, and the methyl carbon is observed at 20.6 ppm. iucr.org

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| ¹H NMR | ¹³C NMR |

| 7.44 (s, 1H) | 183.5 |

| 7.39–7.29 (m, 6H) | 158.4 |

| 6.68 (d, J = 8.0 Hz, 1H) | 148.5 |

| 4.93 (s, 2H) | 138.7 |

| 2.32 (s, 3H) | 134.7 |

| 133.7 | |

| 129.0 | |

| 128.1 | |

| 127.4 | |

| 125.7 | |

| 117.7 | |

| 110.8 | |

| 44.0 | |

| 20.6 |

Data sourced from IUCr Journals. iucr.org

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Elucidating Complex Structures

While specific 2D NMR data for this compound were not available in the provided search results, these techniques are invaluable for complex structural elucidation.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, for instance, to confirm the connectivity between the protons on the isatin and benzyl aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning the proton signals to their corresponding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons, providing information about their spatial proximity and helping to confirm the conformational details, such as the relative orientation of the benzyl and isatin rings in solution.

For similar complex molecules, such as benzyl o-vanillin, 2D NMR techniques like COSY, HMQC, and HMBC have been essential for the complete assignment of all proton and carbon signals. ugm.ac.id

Solid-State NMR for Conformational and Packing Information

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a potent, non-destructive technique for investigating the structure, conformation, and dynamics of molecules in their crystalline or amorphous solid forms. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides detailed information about the local chemical environment and the spatial arrangement of atoms within the crystal lattice.

For this compound, X-ray crystallography has shown that the isatin moiety is nearly planar, while the benzyl ring is oriented at a significant dihedral angle relative to this plane. iucr.orgjournament.comresearchgate.net Specifically, the dihedral angle between the mean plane of the isatin moiety and the benzyl ring is reported to be 74.19 (12)°. iucr.orgjournament.comresearchgate.net In the crystal, molecules are linked by C—H⋯O hydrogen bonds, forming chains that are further linked by C—H⋯π interactions. iucr.orgjournament.comresearchgate.net

While a specific solid-state NMR study for this compound is not prominently available in the literature, the principles of ssNMR can be applied to understand its solid-state structure. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of carbon-13 and nitrogen-15 (B135050) nuclei.

The chemical shifts observed in the ¹³C CP-MAS spectrum would be highly sensitive to the local conformation and packing. For instance, the carbonyl carbons (C2 and C3) of the indoline-2,3-dione core would exhibit distinct resonances influenced by their involvement in intermolecular C—H⋯O hydrogen bonds. Polymorphism, the existence of different crystal packing arrangements, would be readily detectable as it would lead to different sets of chemical shifts.

Furthermore, advanced ssNMR experiments, such as those measuring dipolar couplings, can provide precise internuclear distances. This data can be used to refine the crystal structure data obtained from X-ray diffraction and to validate the conformations and intermolecular interactions predicted by computational models. For example, the distance between the protons of the benzyl group and the carbons of the isatin ring could be measured to confirm the observed dihedral angle and the presence of C—H⋯π interactions.

Table 1: Key Structural Features of this compound from Crystallographic Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₃NO₂ | iucr.orgresearchgate.net |

| Molecular Weight | 251.27 g/mol | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Isatin Moiety RMS Deviation | 0.022 Å | iucr.orgjournament.comresearchgate.net |

| Dihedral Angle (Isatin-Benzyl) | 74.19 (12)° | iucr.orgjournament.comresearchgate.net |

| Intermolecular Interactions | C—H⋯O hydrogen bonds, C—H⋯π interactions, π–π interactions | iucr.orgjournament.comresearchgate.net |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups and analyzing the nature of chemical bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond vibrations.

For this compound, the IR spectrum would be dominated by characteristic absorptions of its constituent functional groups. The most prominent features would be the stretching vibrations of the two carbonyl (C=O) groups of the dione moiety. Typically, α,β-diketones show two distinct C=O stretching bands. For isatin and its derivatives, these are generally observed in the region of 1700-1770 cm⁻¹. The exact positions are sensitive to the electronic effects of the substituents and hydrogen bonding.

The spectrum would also display bands corresponding to C-H stretching of the aromatic rings and the benzylic CH₂ group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-N stretching vibrations. In related isatin-hydrazide derivatives, the amide C=O stretches are observed around 1674-1723 cm⁻¹, and the N-H stretch is seen near 3200 cm⁻¹. nih.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Symmetric & Asymmetric Stretch | 1700 - 1770 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (benzyl) | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1180 - 1360 |

Analysis of the IR spectrum of the parent compound, 5-methylisatin (B515603), provides a reference for the isatin core vibrations. chemicalbook.comnist.gov The introduction of the N-benzyl group would induce shifts in the positions of the carbonyl and other bands due to its electronic and steric influence.

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often give rise to strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C=C bonds. The symmetric stretching of the C=O groups would also be Raman active. Comparing the IR and Raman spectra helps in a more complete assignment of the vibrational modes, based on the principle of mutual exclusion for centrosymmetric molecules and by analogy for non-centrosymmetric ones.

The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is also valuable as it can provide information about lattice vibrations (phonons) in the solid state, offering another avenue to study crystal packing and intermolecular forces.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule from its measured mass.

For this compound, the molecular formula is C₁₆H₁₃NO₂. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ (C₁₆H₁₄NO₂⁺) is 252.1019. An HRMS experiment, for instance using Electrospray Ionization (ESI), would be expected to yield a measured m/z value extremely close to this calculated mass, thereby confirming the molecular formula with high confidence. This is a standard technique for the characterization of novel synthesized compounds. For comparison, HRMS data for related bis-isatin derivatives show experimental masses that are very close to the calculated values. nih.gov

Table 3: HRMS Data for Representative Isatin Derivatives

| Compound | Molecular Formula | Ion | Calculated m/z | Experimental m/z | Reference |

| 1,1′-(Butane-1,4-diyl)bis(5-fluoroindoline-2,3-dione) | C₂₀H₁₅F₂N₂O₄ | [M+H]⁺ | 385.0994 | 385.0996 | nih.gov |

| 1,1′-(Hexane-1,6-diyl)bis(5-fluoroindoline-2,3-dione) | C₂₂H₁₉F₂N₂O₄ | [M+H]⁺ | 413.1307 | 413.1316 | nih.gov |

| 1,1′-(Decane-1,10-diyl)bis(5-fluoroindoline-2,3-dione) | C₂₆H₂₇F₂N₂O₄ | [M+H]⁺ | 469.1933 | 469.1931 | nih.gov |

In mass spectrometry, particularly with techniques like tandem mass spectrometry (MS/MS or MSⁿ), molecules can be induced to fragment in a predictable manner. The analysis of these fragment ions provides valuable information about the molecule's structure.

For N-benzyl substituted isatin derivatives, a characteristic fragmentation pathway involves the cleavage of the bond between the nitrogen of the isatin core and the benzylic carbon. scispace.com This would result in the loss of the benzyl group. For this compound (m/z 251), a major fragmentation pathway would likely involve the loss of a benzyl radical (•C₇H₇, 91 Da) to form a fragment ion corresponding to the 5-methylisatin radical cation at m/z 160.

Another common fragmentation pathway for isatins is the loss of one or two molecules of carbon monoxide (CO, 28 Da). scispace.com Therefore, one might expect to see fragments resulting from the sequential loss of CO from the parent ion or from the fragment at m/z 160.

A study on N-benzyl isatin derivatives showed that fragmentation of a related compound (m/z 566) led to a fragment at m/z 488, corresponding to the loss of the benzyl group. scispace.com Further fragmentation of this ion at m/z 488 resulted in a fragment at m/z 460, consistent with the loss of a CO molecule. scispace.com This established fragmentation behavior provides a strong basis for interpreting the mass spectrum of this compound and confirming the connectivity of its structural components.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of organic molecules. For this compound and its derivatives, UV-Vis spectroscopy provides valuable insights into the electronic transitions between different energy levels and the extent of conjugation within the molecular framework. The absorption of UV or visible light by these molecules promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's specific electronic environment.

The UV-Vis spectrum of the parent isatin molecule typically exhibits distinct absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The high-intensity bands are generally attributed to π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. A lower intensity band, often appearing at a longer wavelength, is characteristic of an n → π* transition, where a non-bonding electron (from the lone pair on an oxygen or nitrogen atom) is promoted to a π* antibonding orbital. researchgate.net For instance, in methanol, isatin shows absorption bands at 297 nm (π → π) and 416 nm (n → π). researchgate.net The solvent can influence the position of these bands; in dimethyl sulfoxide (B87167) (DMSO), the n → π* transition of isatin shifts to 380 nm. researchgate.net

In the case of this compound, the core isatin chromophore is modified by the presence of a benzyl group at the N1-position and a methyl group at the C5-position. These substitutions influence the electronic properties and, consequently, the UV-Vis absorption spectrum. The N-benzylation can affect the electronic distribution within the indoline-2,3-dione system, while the electron-donating methyl group on the aromatic ring can also induce shifts in the absorption maxima.

Derivatives of this compound, particularly those with further substitutions on the isatin ring or the benzyl group, exhibit varied UV-Vis spectral properties. For example, the introduction of different substituents can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. These shifts are indicative of changes in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on related N-benzyl isatin derivatives have shown that the nature and position of substituents play a crucial role in modulating the electronic transitions. sysrevpharm.org

The conjugation system in these molecules is primarily dictated by the indoline-2,3-dione core. The benzene (B151609) ring of the benzyl group is generally twisted with respect to the plane of the isatin moiety, which can limit the extent of electronic conjugation between these two parts of the molecule. researchgate.netresearchgate.net However, the electronic effects of the benzyl group are still transmitted to the isatin core, influencing its absorption characteristics.

Below is a table summarizing typical UV-Vis absorption data for isatin and some of its derivatives to illustrate the effect of substitution on the electronic spectra.

| Compound | Solvent | λmax (nm) | Transition | Reference |

| Isatin | Methanol | 297 | π → π | researchgate.net |

| Isatin | Methanol | 416 | n → π | researchgate.net |

| Isatin | DMSO | 380 | n → π* | researchgate.net |

| Isatin | Acetonitrile | 410 | - | d-nb.info |

| Isatin Hydrazone Derivatives | DMF | 390-430 | - | nih.gov |

This data highlights the sensitivity of the electronic transitions to the molecular environment and substitution patterns. While specific high-resolution data for this compound is not extensively documented in publicly available literature, the established principles of UV-Vis spectroscopy and the data from related isatin derivatives provide a solid foundation for understanding its electronic behavior.

Computational and Theoretical Chemistry Studies on 1 Benzyl 5 Methylindoline 2,3 Dione

Density Functional Theory (DFT) Calculations

Theoretical investigations into the molecular structure of 1-benzyl-5-methylindoline-2,3-dione have been performed using computational methods that show satisfactory agreement with experimental X-ray crystal structure analysis. iucr.org A geometry optimization was carried out using the Parameterized Model 7 (PM7) computation in MOPAC2012. iucr.org

Geometry Optimization and Equilibrium Geometries

Geometry optimization calculations provide insights into the most stable three-dimensional arrangement of a molecule. For this compound, the isatin (B1672199) moiety is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.022 Å. iucr.orgresearchgate.net The mean plane of this isatin group forms a significant dihedral angle of 74.19 (12)° with the attached benzyl (B1604629) ring. iucr.orgresearchgate.netjournament.com

Comparative analysis between the computationally optimized geometry and the solid-state crystal structure reveals subtle but important differences in bond lengths and angles. iucr.org These variations highlight the influence of crystal packing forces in the solid state versus the calculated gas-phase equilibrium geometry. A superimposed fit of the crystal structure with the energy-minimized molecular structure results in an r.m.s. deviation of 0.473 Å, indicating a noticeable twist that increases the separation between the isatin core and the benzyl ring. iucr.org

| Parameter | Crystal Structure Value | Optimized Structure Value |

|---|---|---|

| N1—C1 Bond Length (Å) | 1.414 | 1.411 |

| N1—C8 Bond Length (Å) | 1.370 | 1.419 |

| C8—N1—C1 Bond Angle (°) | 110.60 | 110.12 |

| C8—N1—C9 Bond Angle (°) | 123.4 | 122.27 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. These are often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Calculations for this compound were performed using Hartree-Fock closed-shell (restricted) wavefunctions. iucr.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. iucr.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.962 |

| LUMO | -1.158 |

| Energy Gap (ΔE) | 7.804 |

Dipole Moment Calculations

The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of charge. For this compound, the calculated total energy and dipole moment are -2916.87 eV and 5.244 Debye, respectively. iucr.org This significant dipole moment is indicative of an asymmetric charge distribution within the molecule, largely due to the electronegative oxygen and nitrogen atoms of the indoline-2,3-dione core.

Conformational Analysis and Isomeric Stability Studies

Conformational analysis reveals the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The relative conformation between the isatin moiety and the benzyl group is a defining structural feature of this compound. iucr.org

This relationship is described by specific torsion angles. In the solid crystal structure, the molecule adopts an anti-clinal conformation, as defined by the C1—N1—C9—C10 torsion angle of 98.2 (3)°. iucr.org However, the computationally optimized, energy-minimized structure prefers a syn-clinal conformation, with the same torsion angle calculated to be 72.38°. iucr.org This change signifies a substantial conformational shift between the solid state and the isolated molecule. In contrast, the C8—N1—C9—C10 torsion angle remains relatively consistent, with values of -81.4 (3)° in the crystal and -87.36° in the optimized structure. iucr.org The deviation between the experimental and theoretical conformations suggests that intermolecular interactions within the crystal lattice play a significant role in stabilizing the anti-clinal form. iucr.org

Prediction of Chemical Reactivity and Reactive Sites

Computational studies, particularly those employing quantum chemical calculations, provide valuable insights into the chemical reactivity and potential reactive sites of this compound. One such study utilized the Parameterized Model 7 (PM7) method with MOPAC2012 to perform a geometry optimization of the molecule. iucr.org The calculations were based on Hartree-Fock closed-shell (restricted) wavefunctions. iucr.org

A key aspect of predicting chemical reactivity lies in the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the calculated HOMO and LUMO energy levels were found to be -8.962 eV and -1.158 eV, respectively. iucr.org The energy of the HOMO is associated with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

The isatin core contains two carbonyl groups at the C-2 and C-3 positions. nih.gov The C-3 carbonyl group is generally more electrophilic due to the influence of the adjacent lactam carbonyl group. This increased electrophilicity makes the C-3 position a primary site for nucleophilic attack. nih.gov In reactions involving isatins, the initial step often involves the activation of the C-3 carbonyl, rendering it more susceptible to attack by nucleophiles. nih.gov The presence of a benzyl group at the N-1 position can influence the reactivity by steric and electronic effects. nih.gov

Table 1: Calculated Quantum Chemical Parameters for this compound iucr.org

| Parameter | Value |

| HOMO Energy | -8.962 eV |

| LUMO Energy | -1.158 eV |

| Total Energy | -2916.87 eV |

| Dipole Moment | 5.244 Debye |

Reaction Mechanism Modeling and Transition State Analysis

While specific reaction mechanism modeling and transition state analysis for this compound are not extensively detailed in the provided search results, general principles of isatin chemistry can be applied. The reactivity of the isatin scaffold is well-documented, particularly in condensation reactions and cycloadditions. nih.govresearchgate.net

For instance, in the synthesis of trisindolines from isatins and indoles, the proposed mechanism involves the activation of the C-3 carbonyl of the isatin by a catalyst. nih.gov This activation enhances the electrophilicity of the C-3 carbon, facilitating a nucleophilic attack by the C-3 position of an indole (B1671886) molecule. nih.gov Subsequent dehydration leads to an intermediate that can then react with a second indole molecule. nih.gov The nature of the substituent at the N-1 position of the isatin, such as the benzyl group in this compound, can affect the reaction rate. nih.gov Electron-donating groups on the isatin ring can decrease its electrophilicity, potentially slowing down the reaction. nih.gov

In the context of forming derivatives, such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, the reaction proceeds via a condensation reaction between 1-benzyl-5-bromoindoline-2,3-dione and a hydrazine (B178648) derivative. mdpi.com The initial step is the nucleophilic attack of the hydrazine on the electrophilic C-3 carbonyl carbon of the isatin. This is followed by a dehydration step to form the hydrazone. mdpi.com While this example pertains to a bromo-substituted analog, the fundamental reaction mechanism at the C-3 position is analogous.

Further computational studies would be required to precisely model the transition states and reaction pathways for specific reactions involving this compound. Such studies would involve locating the transition state structures on the potential energy surface and calculating their energies to determine the activation barriers of the reaction.

Validation and Correlation of Computational Data with Experimental Observations (e.g., X-ray structures)

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, single-crystal X-ray diffraction has provided detailed information about its three-dimensional structure, which can be compared with the results of geometry optimization calculations. researchgate.netiucr.org

The crystal structure of this compound reveals that the isatin moiety is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.022 Å. researchgate.netiucr.org The mean plane of this isatin core forms a significant dihedral angle of 74.19 (12)° with the attached benzyl ring. researchgate.netiucr.org This large dihedral angle indicates a substantial twist between the two ring systems.

When comparing the experimental X-ray crystal structure with the geometry-optimized structure obtained from PM7 calculations, some differences in bond lengths and angles are observed. iucr.org For example, the N1-C1 and N1-C8 bond lengths change from 1.414 Å and 1.370 Å in the crystal structure to 1.411 Å and 1.419 Å in the optimized geometry, respectively. iucr.org Similarly, the C8-N1-C1 and C8-N1-C9 bond angles decrease from 110.60° and 123.4° in the crystal to 110.12° and 122.27° in the computational model. iucr.org

A superposition of the experimental structure and the energy-minimized structure yields an r.m.s. deviation of 0.473 Å. researchgate.netiucr.org This deviation suggests a greater twist in the optimized structure, leading to a more pronounced separation between the isatin moiety and the benzyl ring. researchgate.netiucr.org These differences between the solid-state experimental structure and the gas-phase theoretical calculation can be attributed to the influence of intermolecular interactions and crystal packing forces in the solid state, which are not accounted for in the gas-phase optimization. researchgate.netiucr.org Nevertheless, the theoretical calculations are considered to be in satisfactory agreement with the X-ray crystal structure analysis, providing a valid computational model for the molecule. researchgate.netiucr.org

Table 2: Comparison of Selected Experimental (X-ray) and Calculated (PM7) Geometrical Parameters for this compound iucr.org

| Parameter | Bond/Angle | Experimental (X-ray) Value | Calculated (PM7) Value |

| Bond Length | N1-C1 | 1.414 Å | 1.411 Å |

| Bond Length | N1-C8 | 1.370 Å | 1.419 Å |

| Bond Angle | C8-N1-C1 | 110.60° | 110.12° |

| Bond Angle | C8-N1-C9 | 123.4° | 122.27° |

| Dihedral Angle | Isatin plane - Benzyl ring | 74.19 (12)° | - |

Non Biological Applications and Material Science Prospects of 1 Benzyl 5 Methylindoline 2,3 Dione Derivatives

Application as Precursors for Synthetic Dyes and Pigments

The isatin (B1672199) core structure is a well-established platform for the synthesis of various dyes. rsc.orgirapa.org The inherent chromophoric properties of the indoline-2,3-dione system, characterized by its conjugated double bonds, provide a foundation for creating colored compounds. Derivatives of isatin are utilized as precursors in the dye industry, where modifications to the isatin ring, such as the addition of a benzyl (B1604629) group at the N1 position and a methyl group at the C5 position, can tune the resulting color and properties of the dye molecule. youtube.comirapa.org The chemical reactivity of the carbonyl groups, particularly at the C3 position, allows for condensation reactions with various aromatic amines and other nucleophiles to produce a wide array of pigments with diverse hues and applications. rsc.orgnih.gov

Role in Corrosion Inhibition Research and Related Surface Chemistry

Isatin derivatives have been identified as a promising class of compounds for use as corrosion inhibitors for various metals and alloys. rsc.orgnih.govirapa.org Their efficacy is generally attributed to the presence of multiple adsorption centers, including the nitrogen and oxygen heteroatoms and the aromatic rings. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

Research in this area focuses on synthesizing isatin derivatives and evaluating their inhibition efficiency through electrochemical techniques. The benzyl and methyl substitutions on the 1-benzyl-5-methylindoline-2,3-dione scaffold can influence the electronic density of the molecule and its steric properties, which in turn affects its adsorption characteristics and inhibitory performance. The formation of this protective layer is a key aspect of their function in surface chemistry, preventing oxidative degradation of the metal. irapa.org

Potential as Building Blocks for Advanced Materials

The rigid, planar structure and reactive sites of the isatin moiety make it an attractive building block for more complex, advanced materials. cymitquimica.comnih.gov

Derivatives of isatin are being explored for the development of functional organic materials. cymitquimica.com The ability to modify the core structure at various positions allows for the fine-tuning of electronic and photophysical properties. This makes compounds like this compound and its analogs candidates for creating materials with specific optical or electronic functionalities. Their interest in material science stems from their potential use in developing novel therapeutic agents or functional materials. cymitquimica.com

The isatin scaffold is a key component in the design of fluorescent molecules. nih.gov A notable application is the transformation of related indole (B1671886) structures into highly fluorescent compounds. For instance, cyclopenta[b]indol-1(4H)-one, which can be synthesized through a cascade annulation of indolecarbaldehydes, can be further converted into spiro[furan-2,2′-indoline]-3′,5-dione derivatives. acs.org These resulting spirocyclic compounds have demonstrated promising fluorescence characteristics, emitting light in the blue or green spectrum. acs.org

One particular derivative, after transformation, exhibited a distinct solvatochromic effect, meaning its fluorescence color changes depending on the polarity of the solvent. acs.org This property is highly valuable for developing sensitive fluorescent probes and sensors for chemical environments.

Table 1: Photophysical Properties of Spiro[furan-2,2′-indoline]-3′,5-dione Derivatives

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Color (in THF) |

| 4a | ~300, 416 | - | Green |

| 4b | ~300, 416 | - | Green |

| 4c | ~300, 398 | 480 | Blue |

Data sourced from a study on the fluorescence characteristics of spirocyclic compounds derived from indolecarbaldehydes. acs.org

The dicarbonyl functionality of the isatin core presents opportunities for its use as a monomer in polymerization reactions. The reactive sites can potentially engage in polycondensation or other polymerization mechanisms to form novel polymer chains. Incorporating the rigid and functional isatin unit into a polymer backbone could impart unique thermal, mechanical, and optical properties to the resulting material. While a broad area of research, the specific use of this compound as a monomer is a subject for further exploration.

Utilization in Analytical Chemistry as Reagents or Probes

In analytical chemistry, isatin derivatives serve as valuable reagents and probes. sigmaaldrich.com For example, 1-methylisatin is used as a reactant for the stereoselective preparation of various complex organic molecules. sigmaaldrich.com The reactivity of the ketone groups allows these compounds to be used in the synthesis of Schiff bases and other derivatives, which can then be employed as ligands for metal ion detection or as chromogenic reagents in spectrophotometric analysis. The development of fluorescent sensors, as detailed previously, is also a significant application within analytical chemistry, enabling the detection and quantification of various analytes. nih.gov

Future Directions and Emerging Research Opportunities in 1 Benzyl 5 Methylindoline 2,3 Dione Chemistry

Exploration of Novel and Efficient Synthetic Methodologies

The continued investigation of 1-benzyl-5-methylindoline-2,3-dione and its analogs necessitates the development of more efficient, economical, and environmentally benign synthetic routes.

Current synthesis of this compound has been achieved through an iodine-mediated oxidative cyclization of benzyl-(2-ethynyl-4-methylphenyl)-amine in dimethyl sulfoxide (B87167) (DMSO), affording the product in an 85% yield. iucr.orgresearchgate.net Another established approach involves the N-functionalization of the parent isatin (B1672199), 5-methylisatin (B515603), with benzyl (B1604629) halides in the presence of a base. ontosight.aiwikipedia.org

Future research should focus on diversifying these synthetic strategies. Promising areas include:

One-Pot Multi-Component Reactions (MCRs): MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step. openmedicinalchemistryjournal.comdergipark.org.tr Developing an MCR for this compound could significantly improve efficiency and reduce waste.

Green Chemistry Approaches: The use of greener solvents like water or polyethylene (B3416737) glycol (PEG), or even solvent-free conditions, is a key trend in modern synthesis. openmedicinalchemistryjournal.com Exploring catalyst-free methods or employing reusable solid acid catalysts could make the synthesis more sustainable. openmedicinalchemistryjournal.com

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields and purity. Adapting the synthesis of this compound to a flow process could enable safer and more scalable production.

A summary of a known synthetic method is presented below:

| Starting Material | Reagents | Conditions | Yield | Reference |

| Benzyl-(2-ethynyl-4-methylphenyl)-amine | I₂, DMSO | 373 K, 5 hours | 85% | iucr.orgresearchgate.net |

Development of New Catalytic Systems for Specific Transformations

The isatin core of this compound is reactive at several positions, particularly the C3-carbonyl group. Future research could benefit from new catalytic systems that enable selective transformations at this and other positions.

Transition Metal Catalysis: Rhodium-catalyzed oxidative annulation reactions have been used to create complex fused-ring systems from indole (B1671886) derivatives. acs.org Applying similar transition-metal-catalyzed C-H activation or cross-coupling reactions to this compound could unlock novel molecular architectures. The N-arylation of isatins, for instance, is often achieved through copper or palladium catalysis. wikipedia.org

Organocatalysis: Organocatalysts offer a metal-free alternative for various chemical transformations. Exploring organocatalytic aldol (B89426) condensations, Michael additions, or Friedel-Crafts reactions at the C3 position could yield a diverse library of derivatives.

Selective Oxidation: The selective oxidation of isatin to isatoic anhydride (B1165640) has been achieved using organoselenium catalysts with hydrogen peroxide. nih.gov Investigating such selective catalytic oxidations for this compound could provide valuable synthetic intermediates.

Integration with Advanced Synthetic Techniques (e.g., Flow Chemistry, Automated Synthesis)

To accelerate the discovery and optimization of derivatives based on the this compound scaffold, integration with high-throughput and automated technologies is essential.

Recent advancements have demonstrated the use of Acoustic Droplet Ejection (ADE) technology for automated, miniaturized, and accelerated synthesis of indole derivatives on a nanomole scale. nih.govrsc.orgnih.gov This technology uses sound waves to transfer nanoliter droplets, enabling rapid screening of reaction conditions and building blocks in 384-well plates. nih.govrsc.orgnih.gov Applying this technique to this compound would allow for the rapid generation of large libraries of derivatives for screening, facilitating the exploration of chemical space in a resource-efficient manner. rsc.orgnih.gov This approach helps to quickly identify structure-activity relationships by analyzing the large datasets generated. nih.gov

Advanced Computational Studies for Predictive Chemical Design

Computational chemistry provides powerful tools for understanding molecular properties and predicting reactivity, guiding experimental work. For this compound, initial computational studies have been performed. A geometry optimization using Parameterized Model 7 (PM7) has been reported, along with calculations of its electronic properties. iucr.org

| Computational Method | Property | Calculated Value | Reference |

| PM7 (MOPAC2012) | HOMO Energy | -8.962 eV | iucr.org |

| PM7 (MOPAC2012) | LUMO Energy | -1.158 eV | iucr.org |

| PM7 (MOPAC2012) | Total Energy | -2916.87 eV | iucr.org |

| PM7 (MOPAC2012) | Dipole Moment | 5.244 Debye | iucr.org |

Future computational efforts should aim to build on this foundation:

Predictive Modeling: Employing molecular docking and molecular dynamics (MD) simulations, as has been done for other isatin derivatives, can predict the binding modes and affinities of new analogs to specific protein targets. researchgate.netresearchgate.netnih.gov This is crucial for designing compounds with specific biological activities.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of new chemical transformations, saving significant experimental time and resources.

ADME Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis. researchgate.net

Expansion into Underexplored Non-Biological Application Areas

While isatin derivatives are heavily researched for their medicinal applications, their unique chemical and photophysical properties make them suitable for other fields. nih.govrsc.org Future research should explore the potential of this compound beyond biology.

Dye Industry: Isatin and its derivatives are components of various dyes. nih.govrsc.org The extended conjugation in the this compound molecule suggests it may possess interesting chromophoric properties. Systematic derivatization could tune its color and stability for applications as a novel organic pigment.

Corrosion Inhibition: Some organic heterocyclic compounds, including isatins, have been investigated as corrosion inhibitors for metals. rsc.orgopenmedicinalchemistryjournal.com The heteroatoms (nitrogen and oxygen) in this compound could allow it to adsorb onto metal surfaces, and its potential in this area warrants investigation.

Materials Science: The rigid, planar isatin core can be a building block for advanced materials. Exploring its incorporation into polymers or organic semiconductors could lead to new materials with tailored electronic or optical properties.

Detailed Structure-Reactivity Relationship Studies for Chemical Transformations

A fundamental understanding of how the structure of this compound influences its chemical reactivity is crucial for predictable and rational design.

The crystal structure of this compound reveals that the isatin moiety is nearly planar, and its mean plane forms a significant dihedral angle of 74.19° with the benzyl ring. iucr.orgjournament.com This twisted conformation is a key structural feature. Comparing this to related N-benzyl isatins, such as 1-benzyl-5-fluoroindoline-2,3-dione (B8431892) (dihedral angle 76.82°) and 1-benzyl-5-chloroindoline-2,3-dione (dihedral angle ~71.4°), shows that substituents on the isatin ring can subtly alter this conformation. nih.govresearchgate.net

Future studies should systematically:

Vary Substituents: Synthesize a series of analogs by modifying the benzyl group (e.g., with electron-donating or -withdrawing groups) and the methyl group at the 5-position.

Quantify Reactivity: Use kinetic studies and computational analysis to quantify how these structural changes affect the reactivity of the C3-carbonyl for various reactions (e.g., nucleophilic additions, condensations).

Correlate Structure and Reactivity: Establish clear correlations between electronic properties, steric hindrance, and observed chemical reactivity. For instance, it has been noted in broader studies that the introduction of a benzyl group at the N-1 position can lead to more active derivatives, a hypothesis that can be systematically tested for this specific scaffold. frontiersin.org

By pursuing these focused research avenues, the scientific community can unlock the full potential of this compound as a versatile platform for chemical innovation.

Q & A

Q. What are the common synthetic routes for 1-benzyl-5-methylindoline-2,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves condensation of substituted isatins with benzyl halides. For example, refluxing 5-methylisatin with benzyl chloride in a polar aprotic solvent (e.g., DMF) in the presence of potassium carbonate yields the target compound. Optimization includes adjusting reaction time (6–12 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 for isatin:benzyl halide). Recrystallization from methanol or ethanol improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and dihedral angles, as demonstrated in studies of analogous indoline-2,3-diones (e.g., 5-chloro-1-(4-methoxybenzyl)indoline-2,3-dione, where SC-XRD confirmed planarity of the indole ring and benzyl substituent orientation ). Complementary techniques include NMR for verifying substituent positions and FT-IR for carbonyl group identification (C=O stretching at ~1700 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

- Methodological Answer : SAR studies should systematically modify substituents (e.g., halogenation at C5, benzyl group alkylation) and assess biological activity. For instance, introducing electron-withdrawing groups (e.g., Cl, CF) enhances anticonvulsant activity in analogous compounds, as shown in MES (maximal electroshock) tests . Cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial testing (e.g., Mycobacterium tuberculosis H37Rv) can prioritize derivatives for further development .

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. This approach validated experimental SC-XRD data for 1-allyl-5-chloroindoline-2,3-dione, revealing conjugation between the indole ring and substituents . Molecular docking simulations further predict binding affinities to biological targets (e.g., NMDA receptors for anticonvulsant activity) .

Q. How can researchers resolve contradictions in biological activity data between structurally similar indoline-2,3-dione derivatives?

- Methodological Answer : Discrepancies may arise from differences in substituent electronic effects or experimental protocols. For example, 5-nitroindole-2,3-dione derivatives exhibit higher cytotoxicity than 5-fluoro analogs due to enhanced electrophilicity . Rigorous standardization of assays (e.g., consistent cell lines, IC calculation methods) and meta-analysis of crystallographic data (e.g., comparing dihedral angles affecting bioavailability) can clarify structure-activity trends .

Experimental Design and Data Analysis

Q. What strategies are recommended for designing crystallization experiments to obtain high-quality single crystals of this compound?

- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., methanol:dichloromethane, 1:1 v/v) at 25°C promotes nucleation. Maintaining a temperature gradient (e.g., cooling from 40°C to room temperature over 48 hours) minimizes defects. SC-XRD data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accurate resolution of molecular packing, as applied to 1-benzyl-4-chloroindoline-2,3-dione .

Q. How should researchers analyze π-π stacking interactions in the crystal lattice of this compound?

- Methodological Answer : Measure centroid-centroid distances between aromatic rings using crystallographic software (e.g., Mercury). In 5-chloro-1-(4-methoxybenzyl)indoline-2,3-dione, π-π interactions (3.82 Å) stabilize the lattice, while benzyl group orientation influences packing density . Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C-H···O hydrogen bonds) contributing to stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.